molecular formula C64H90N12O16 B1259042 Actinomycin C3 CAS No. 6156-47-4

Actinomycin C3

Cat. No. B1259042
CAS RN: 6156-47-4
M. Wt: 1283.5 g/mol
InChI Key: XLGPRYUFOGVPMM-WUXANXDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Actinomycin C3 is a natural analogue of actinomycin, a chromopeptide antineoplastic antibiotic isolated from the bacterial genus Streptomyces. Actinomycin C3 inhibits DNA replication as well as RNA and protein synthesis by various mechanisms such as intercalating into the minor groove of DNA and interfering with the function of topoisomerase II.

Scientific Research Applications

  • DNA Interaction and Inhibition Mechanism :

    • Actinomycin C3 binds to double helical DNA, acting as an inhibitor of DNA-primed RNA synthesis. Its binding specificity for guanine and the behavior of N-alkylated actinomycin derivatives have been studied (Zipper & Kratky, 1972).
    • It inhibits DNA replication, RNA, and protein synthesis, primarily by intercalating into the minor groove of DNA and interfering with the function of topoisomerase II (Definitions, 2020).
  • Structural and Chemical Properties :

    • The structure of Actinomycin C3 was deduced through degradative experiments, revealing a chromophore derived from 2-amino-4,5-dimethylphenoxazin-3-one-1,8-dicarboxylic acid, indicating its complex chemical nature (Johnson, 1960).
  • Molecular Mechanisms in Cancer Research :

    • Actinomycin C3 has been implicated in cancer research due to its ability to bind with DNA and interfere with essential biological processes like replication and transcription, impacting cancer cell growth (Kang & Park, 2009).
    • Its effect on experimental tumors, specifically its inhibitory effect on the growth of tumors in animal experiments, has been of significant interest in cancer research (Hackmann, 1960).
  • Biophysical Interaction with DNA :

    • Studies have shown that Actinomycin C3 can cause DNA bending and unwinding when bound to DNA, providing insights into its mechanism of action at the molecular level (Chen, Liu, & Patel, 1996).
  • Potential in Neurological Disease Treatment :

    • Research has indicated that Actinomycin C3 and its analogs could be potent inhibitors of neuronal apoptosis induced by oxidative stress and DNA damage, suggesting a potential therapeutic application in neurological diseases (Chatterjee et al., 2001).
  • Antimicrobial Properties :

    • Actinomycin C3 has been isolated from soil actinomycetes and exhibits potent antimicrobial activity against certain pathogens, highlighting its potential in developing new antimicrobial agents (Shah et al., 2017).

properties

CAS RN

6156-47-4

Product Name

Actinomycin C3

Molecular Formula

C64H90N12O16

Molecular Weight

1283.5 g/mol

IUPAC Name

2-amino-1-N,9-N-bis[(3R,6S,7R,10S,16S)-3-[(2S)-butan-2-yl]-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxamide

InChI

InChI=1S/C64H90N12O16/c1-17-31(7)44-61(86)75-25-19-21-38(75)59(84)71(13)27-40(77)73(15)50(29(3)4)63(88)90-35(11)46(57(82)67-44)69-55(80)37-24-23-33(9)53-48(37)66-49-42(43(65)52(79)34(10)54(49)92-53)56(81)70-47-36(12)91-64(89)51(30(5)6)74(16)41(78)28-72(14)60(85)39-22-20-26-76(39)62(87)45(32(8)18-2)68-58(47)83/h23-24,29-32,35-36,38-39,44-47,50-51H,17-22,25-28,65H2,1-16H3,(H,67,82)(H,68,83)(H,69,80)(H,70,81)/t31-,32-,35+,36+,38-,39-,44+,45+,46-,47-,50-,51-/m0/s1

InChI Key

XLGPRYUFOGVPMM-WUXANXDBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N2CCC[C@H]2C(=O)N(CC(=O)N([C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)N[C@H]6[C@H](OC(=O)[C@@H](N(C(=O)CN(C(=O)[C@@H]7CCCN7C(=O)[C@H](NC6=O)[C@@H](C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C

SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)CC)C)C)C(C)C)C)N)C)C)C(C)C)C)C

synonyms

actinomycin C3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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